molecular formula C18H15Cl3N6O2 B2404454 1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea CAS No. 306976-67-0

1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea

Cat. No. B2404454
M. Wt: 453.71
InChI Key: LLUPTNKLHDXBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Ling et al. (2008) focused on the synthesis of novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives. These compounds were found to possess promising antitumor activities, indicating their potential application in cancer research (Ling, Zhou, Zhong, & Jian‐xin, 2008).

  • Antimicrobial Properties : Bektaş et al. (2007) synthesized some novel 1,2,4-Triazole derivatives, including compounds with structures similar to the chemical . These compounds demonstrated good to moderate antimicrobial activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Crystal Structure Analysis : Research by Guo and Shun (2004) involved the synthesis and crystal structure characterization of a related compound, 4-(4-Chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one. Such studies are crucial for understanding the molecular configurations and potential reactivity of these compounds (Guo & Shun, 2004).

  • Electro-Fenton Degradation Study : A study by Sirés et al. (2007) explored the degradation of triclosan and triclocarban (a related compound) by various electro-Fenton systems. This research is significant for understanding the environmental impact and degradation pathways of these compounds (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).

  • Investigation of Photodegradation and Hydrolysis : Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of selected substituted urea pesticides in water, providing insights into the environmental behavior of these types of compounds (Gatidou & Iatrou, 2011).

Safety And Hazards

The safety of similar 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, the future directions could involve further exploration of the potential of 1,2,4-triazole derivatives in the field of medicinal chemistry.

properties

IUPAC Name

1-[(Z)-N-[(4-chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N6O2/c19-13-3-1-12(2-4-13)9-29-26-17(8-27-11-22-10-23-27)25-18(28)24-16-6-5-14(20)7-15(16)21/h1-7,10-11H,8-9H2,(H2,24,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUPTNKLHDXBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=C(CN2C=NC=N2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C(/CN2C=NC=N2)\NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea

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